5-Chloropyridazine-3-carboxylic acid
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Overview
Description
5-Chloropyridazine-3-carboxylic acid is an organic compound with the molecular formula C5H3ClN2O2 . It has a molecular weight of 158.54 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C5H3ClN2O2/c6-3-1-4 (5 (9)10)8-7-2-3/h1-2H, (H,9,10) . This code provides a specific string of characters representing the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound is a solid compound . It should be stored in an inert atmosphere at a temperature between 2-8°C .Scientific Research Applications
Pharmacological Review of Chlorogenic Acid
Chlorogenic Acid (CGA) is a phenolic compound with various biological and pharmacological effects, including antioxidant, anti-inflammatory, and neuroprotective activities. It is found naturally in green coffee extracts and tea. CGA has shown potential in modulating lipid metabolism and glucose in metabolic-related disorders. Its hepatoprotective effects and influence on lipid and glucose metabolism regulation highlight its therapeutic roles in treating disorders such as cardiovascular disease, diabetes, and obesity (Naveed et al., 2018).
Chlorogenic Acid as a Nutraceutical
Chlorogenic acid demonstrates significant health-promoting properties, mainly related to the treatment of metabolic syndrome, showcasing anti-oxidant, anti-inflammatory, antilipidemic, antidiabetic, and antihypertensive activities. Its role as a food additive is also noted, with antimicrobial properties beneficial for food preservation. The dual role of chlorogenic acid as both a nutraceutical and a food additive underscores its potential for dietary supplements and functional foods formulation (Santana-Gálvez et al., 2017).
Antitumor Activity of Cinnamic Acid Derivatives
Cinnamic acid derivatives have been explored for their antitumor efficacy, highlighting the potential of these compounds in anticancer research. The broad range of biological activity associated with these derivatives, including antifungal, antituberculous, and antibacterial activities, emphasizes their importance in the development of new therapeutic agents. The review on cinnamic acid derivatives offers insight into their synthetic approaches and biological evaluations, underscoring their potential as traditional and synthetic antitumor agents (De et al., 2011).
Syringic Acid: Pharmacological Importance
Syringic Acid (SA), a phenolic compound found in fruits and vegetables, has a wide range of therapeutic applications. It exhibits antioxidant, antimicrobial, anti-inflammatory, and neuroprotective activities. SA's potential to alleviate oxidative stress markers and its efficacy in the prevention of diabetes, cardiovascular diseases, and cancer are attributed to its strong antioxidant activity. Besides its biomedical significance, SA also has industrial applications in bioremediation and photocatalytic ozonation (Srinivasulu et al., 2018).
Safety and Hazards
The compound is labeled with the signal word “Warning” and is associated with the following hazard statements: H302-H315-H319-H335 . These statements indicate that the compound is harmful if swallowed, in contact with skin, causes skin and eye irritation, and may cause respiratory irritation . The recommended precautionary statements are P261-P305+P351+P338, which suggest avoiding breathing dust/fume/gas/mist/vapors/spray, and in case of contact with eyes, rinse cautiously with water for several minutes .
Mechanism of Action
Mode of Action
5-Chloropyridazine-3-carboxylic acid, like other carboxylic acids, can participate in various chemical reactions. It can undergo nucleophilic acyl substitution reactions . In these reactions, the carboxylic acid can react with nucleophiles, leading to the formation of various products, including esters, amides, and acid anhydrides .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include pH, temperature, and the presence of other molecules . For instance, the compound is stored in an inert atmosphere at 2-8°C to maintain its stability .
Properties
IUPAC Name |
5-chloropyridazine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN2O2/c6-3-1-4(5(9)10)8-7-2-3/h1-2H,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXGAJPAGCWQZSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN=C1C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.54 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1211587-01-7 |
Source
|
Record name | 5-chloropyridazine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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